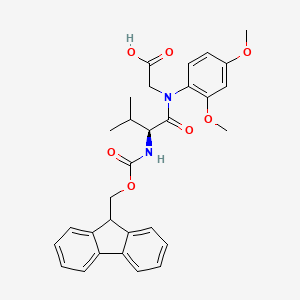

Fmoc-Val-Gly(DMB)-OH

Description

Contextualization of Modified Amino Acids as Specialized Building Blocks in Peptide Synthesis

The synthesis of peptides has evolved beyond the simple assembly of the 20 proteinogenic amino acids. Modified amino acids are now integral as specialized building blocks that allow chemists to fine-tune the physicochemical properties of a final peptide. chemistryviews.org These modifications can introduce new functionalities, enhance stability, or impose specific conformational constraints. Peptides incorporating these specialized units are crucial for developing therapeutics, biomaterials, and research tools. nih.gov For instance, post-translational modifications (PTMs) are vital for protein function, and the synthesis of peptides containing PTM mimics is essential for studying their biological roles. digitellinc.com However, the incorporation of these often bulky and complex modified residues presents significant challenges in solid-phase peptide synthesis, frequently leading to incomplete or difficult coupling reactions. digitellinc.com This has driven the development of highly specialized and pre-formed building blocks, like dipeptides and amino acid derivatives, designed to streamline the synthetic process and improve yields and purity of the target peptide. academie-sciences.frresearchgate.net

The Foundational Role of Fmoc Chemistry in Modern Peptide Construction Methodologies

Modern peptide synthesis is dominated by the solid-phase peptide synthesis (SPPS) methodology, a concept pioneered by R. B. Merrifield. publish.csiro.aunih.gov Within SPPS, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection is a cornerstone strategy. creative-peptides.comlgcstandards.com Developed in the late 1970s, Fmoc chemistry offers significant advantages over the older tert-butyloxycarbonyl (Boc) method. lgcstandards.comaltabioscience.com The primary benefit of the Fmoc group is its lability to weak bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining completely stable to acidic conditions. wikipedia.orgamericanpeptidesociety.org This orthogonality allows for the use of mild, acid-labile protecting groups for amino acid side chains and for anchoring the peptide to the resin, which are only removed during the final cleavage step. lgcstandards.com This approach minimizes the cumulative damage to the growing peptide chain from repeated acid treatments required in Boc chemistry. altabioscience.com Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct that absorbs strongly in the UV spectrum, allowing for real-time, quantitative monitoring of the deprotection step. publish.csiro.auwikipedia.org This combination of mild reaction conditions, compatibility with a wide range of functionalities, and process monitoring has made Fmoc-SPPS the method of choice for the synthesis of long, complex, and modified peptides. altabioscience.comamericanpeptidesociety.org

Structural and Synthetic Implications of N-Substituted Glycine (B1666218) (Gly(DMB)) in Complex Peptide Design

The incorporation of an N-substituted glycine, such as N-(2,4-dimethoxybenzyl)glycine, introduces profound structural and synthetic advantages. N-substituted glycines, also known as peptoids, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov A key structural consequence of this modification is the elimination of the amide proton, which prevents the formation of inter-chain hydrogen bonds that often lead to peptide aggregation during synthesis. quora.com This aggregation is a major cause of synthetic failure, particularly in sequences containing hydrophobic or β-sheet-forming residues.

The 2,4-dimethoxybenzyl (Dmb) group is specifically chosen as a temporary backbone-protecting group. iris-biotech.de It is introduced onto the glycine nitrogen to sterically disrupt secondary structure formation and maintain the solubility of the growing peptide chain. sigmaaldrich.comglpbio.com This leads to more efficient and predictable acylation and deprotection reactions. sigmaaldrich.com Furthermore, the strategic placement of a Gly(Dmb) residue can prevent common side reactions, such as the formation of aspartimide when it precedes an aspartic acid residue. sigmaaldrich.comsigmaaldrich.com The Dmb group is labile to the final, strongly acidic cleavage conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin, ensuring that the final product is the native, unmodified peptide. iris-biotech.de The use of a pre-formed Fmoc-Val-Gly(DMB)-OH dipeptide building block simplifies the introduction of this modification, coupling two amino acid residues in a single, efficient step. glpbio.com

Overview of the Current Research Landscape for the Synthesis and Utility of Sophisticated Dipeptide Derivatives

Sophisticated dipeptide derivatives are increasingly recognized as powerful tools in chemical biology and materials science. As the most fundamental peptide units, dipeptides can act as minimalistic building blocks for the self-assembly of complex nanostructures, such as hydrogels for drug delivery and tissue engineering. acs.orgmdpi.com These dipeptide-based materials offer advantages over longer peptides, including lower production costs, greater synthetic accessibility, and enhanced stability. acs.org

Current research is focused on expanding the library of functional dipeptide building blocks and optimizing their synthesis. academie-sciences.fr These derivatives are designed not only to solve synthetic problems, as seen with this compound, but also to serve as key components in the construction of bioactive peptides for therapeutic applications in fields like oncology and immunology. chemimpex.com The ability to create custom peptide sequences with high purity is paramount, and the use of pre-formed, sophisticated dipeptide units is a key strategy for achieving this goal, enabling the creation of diverse peptide libraries for screening and development. chemimpex.com

Theoretical Frameworks and Guiding Principles for Understanding Reactivity and Conformation in Protected Dipeptides

The reactivity and conformational behavior of protected dipeptides are governed by fundamental principles of stereoelectronics and non-covalent interactions. The three-dimensional structure of a peptide backbone is critical to its function, and protecting groups can significantly influence this structure. researchgate.net Theoretical frameworks, such as density functional theory (DFT), are employed to model and predict the low-energy conformations of dipeptides. researchgate.net These computational studies, in conjunction with experimental techniques like X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of the conformational landscape. nih.gov

A key principle is the influence of N-substitution on amide bond geometry. While typical peptide bonds can isomerize between cis and trans conformations, the introduction of bulky N-substituents, like the Dmb group, can create a strong preference for a specific isomer, thereby reducing conformational heterogeneity. acs.org The presence of protecting groups and side chains dictates the accessible regions of conformational space, often visualized using Ramachandran-like plots. researchgate.netacs.org Understanding how these building blocks behave conformationally is crucial for designing peptides with predefined secondary structures or for preventing undesirable folding during synthesis. The rigidity and defined conformation of certain dipeptide scaffolds make them ideal for constructing new receptor ligands and other structured biomolecules. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C30H32N2O7 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |

InChI |

InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |

InChI Key |

KIBKURPQZJBZSU-NDEPHWFRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Fmoc Val Gly Dmb Oh

Convergent and Linear Synthesis Pathways for Dipeptide Scaffolds

Dipeptide synthesis can be approached through linear (stepwise addition) or convergent (coupling of pre-formed fragments) strategies. For Fmoc-Val-Gly(DMB)-OH, the primary focus is on forming the amide bond between Valine and the DMB-modified Glycine (B1666218).

Optimization of Coupling Reactions for the Val-Gly(DMB) Linkage

The formation of the peptide bond between Valine and Glycine is critical for the success of the synthesis. Valine, being a sterically hindered amino acid, can sometimes lead to slower coupling rates and an increased risk of racemization.

Reagent Selection: A variety of coupling reagents are available to facilitate amide bond formation. Common choices include phosphonium (B103445) salts (e.g., PyBOP, PyBrOP), uronium/aminium salts (e.g., HBTU, HATU, TBTU), and carbodiimides (e.g., DIC, DCC) often used in conjunction with additives like HOBt or HOAt. Reagents like HATU and HOAt are particularly effective for difficult couplings and for suppressing racemization chempep.combachem.compeptide.com.

Stereochemical Integrity: Minimizing racemization, especially at the chiral center of Valine, is paramount. This is achieved through the judicious selection of coupling reagents and additives, as well as optimizing reaction conditions such as temperature (typically kept low, e.g., 0-25 °C) and reaction time bachem.compeptide.comtandfonline.comtandfonline.com. The use of additives like HOAt or Oxyma Pure significantly enhances stereochemical fidelity bachem.com.

Impact of DMB Modification: The presence of the DMB moiety on Glycine may influence coupling efficiency. While DMB groups are known to disrupt aggregation and prevent side reactions like aspartimide formation, their steric or electronic effects on the coupling reaction itself need to be considered peptide.compeptide.compeptide.comiris-biotech.desigmaaldrich.com. If DMB is attached to the alpha-nitrogen of Glycine, it creates a secondary amine, which can impact coupling kinetics, similar to proline sigmaaldrich.combiotage.com.

Table 1: Comparison of Peptide Coupling Reagents for Dipeptide Synthesis

| Reagent | Mechanism | Efficiency | Racemization Suppression | Typical Use Case |

| HATU | Uronium-based | High | Excellent (with additives) | Sterically hindered amino acids, difficult couplings |

| HBTU | Uronium-based | High | Good | General peptide synthesis |

| PyBOP | Phosphonium-based | High | Good | General peptide synthesis |

| DIC/HOBt | Carbodiimide/Additive | Moderate-High | Good | Cost-effective, general use |

| DIC/HOAt | Carbodiimide/Additive | High | Excellent | Difficult couplings, sensitive amino acids |

Selection and Management of Orthogonal Protecting Groups within the Synthetic Route

Orthogonal protection is essential for selective manipulation of functional groups during peptide synthesis.

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the N-terminal protection of Valine. It is base-labile and typically removed using a solution of piperidine (B6355638) in DMF or NMP chempep.combiosynth.com.

Valine's Carboxyl Protection: If the synthesis proceeds from Fmoc-Val-OH, its carboxyl group would typically be protected, for instance, as a tert-butyl (tBu) ester. These acid-labile groups are removed under acidic conditions, often with trifluoroacetic acid (TFA) biosynth.comiris-biotech.de.

Glycine's DMB Moiety: The 2,4-dimethoxybenzyl (DMB) group is known to be acid-labile peptide.compeptide.comacs.orghighfine.com. If DMB serves as a protecting group for the carboxyl terminus of Glycine, it would need to be removed to achieve the final "-OH" product. This suggests that DMB might be used in a strategy where it is later cleaved off, or it is part of a modification that is stable during Fmoc deprotection but removable at the end. DMB is also utilized as a backbone protecting group to prevent aggregation and aspartimide formation, typically removed by TFA peptide.compeptide.comsigmaaldrich.com.

Orthogonality: The Fmoc group (base-labile) is orthogonal to acid-labile protecting groups like tBu and DMB. This allows for selective deprotection steps, enabling the sequential elongation of the peptide chain biosynth.comacs.org.

Table 2: Orthogonal Protecting Groups in Fmoc Peptide Synthesis

| Protecting Group | Target | Lability | Deprotection Reagent | Orthogonal To |

| Fmoc | N-terminus | Base-labile (mild) | Piperidine (20-50% in DMF) | Acid-labile groups |

| tBu (tert-butyl) | Carboxyl, Hydroxyl, Amino | Acid-labile (strong) | TFA (95%) | Base-labile groups |

| DMB (2,4-Dimethoxybenzyl) | Carboxyl, Hydroxyl | Acid-labile (moderate) | TFA (50-95%) | Base-labile groups |

Specialized Considerations for Solution-Phase Synthesis of Protected Dipeptides

Solution-phase synthesis offers advantages in terms of scalability and direct monitoring of intermediates.

Reagent Selection for High Yield and Stereochemical Integrity

Coupling Reagents: For solution-phase synthesis, potent coupling reagents like HATU, HBTU, or PyBOP, often with additives like HOAt or Oxyma Pure, are preferred to ensure rapid and complete coupling while minimizing racemization of Valine chempep.combachem.compeptide.com. Carbodiimides like DIC/HOBt are also widely used, offering a balance of efficiency and cost-effectiveness bachem.comiris-biotech.de.

Deprotection Reagents: The selective removal of the Fmoc group is typically achieved with a mild base such as piperidine in a polar aprotic solvent like DMF or NMP chempep.combiosynth.com.

Solvent Effects: Solvent choice is crucial for solubility of reactants and intermediates, reaction kinetics, and minimizing side reactions. DMF, NMP, and DCM are commonly employed chempep.comresearchgate.netmdpi.com.

Temperature Control: Maintaining controlled temperatures, typically between 0 °C and room temperature, is vital for preserving stereochemical integrity during coupling reactions bachem.comtandfonline.com.

Advanced Purification Techniques for Intermediate and Final Product Isolation

Purification is a critical step to isolate the desired dipeptide from unreacted starting materials, by-products, and reagents.

Intermediate Purification: After coupling and deprotection steps, intermediates are often purified through aqueous work-ups, extractions, washes, and precipitation to remove soluble impurities and excess reagents.

Final Product Purification: High purity is typically achieved using chromatographic methods. Silica (B1680970) gel chromatography is effective for separating compounds based on polarity, often employing solvent systems like DCM/MeOH or EtOAc/Hexane nih.gov. For higher resolution and purity, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard, utilizing C18-modified silica columns and gradients of water/acetonitrile (B52724), often with TFA as an ion-pairing agent bachem.com. Analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and analytical HPLC are used to confirm the structure and purity of the final product.

Potential Adaptations for Solid-Phase Synthesis of Analogous Building Blocks

Strategies for Resin Attachment and Cleavage in Related Systems

The preparation of peptide building blocks for SPPS often involves either synthesizing them in solution and then attaching them to a solid support, or building them sequentially on the resin itself. For pre-formed dipeptide building blocks like this compound, the primary consideration for SPPS is how the C-terminus of the dipeptide is anchored to the resin.

In standard Fmoc-SPPS, the C-terminal amino acid is typically attached to the resin via its carboxyl group. Common resins used for Fmoc-SPPS include Wang resin (4-alkoxybenzyl alcohol resin) and Rink amide resin (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl)-3-(dimethoxymethyl)phenoxy)isovaleric acid resin), which yield C-terminal acids and amides, respectively, upon cleavage bachem.com. The attachment of the C-terminal amino acid (in this case, Glycine, which is part of the dipeptide) to the resin is usually achieved through esterification or amidation reactions, utilizing linkers that are stable during the Fmoc deprotection steps but labile under specific cleavage conditions.

For dipeptide building blocks intended for solution-phase synthesis followed by attachment to a resin, the C-terminal carboxylic acid of this compound would be activated and coupled to a functionalized resin. Linkers such as the 4-alkoxybenzyl alcohol (Wang) linker or the 2-chlorotrityl chloride (2-CTC) linker are commonly employed. The 2-CTC resin, for instance, allows for attachment under mild conditions and cleavage using dilute trifluoroacetic acid (TFA), preserving acid-labile side-chain protecting groups acs.org.

Cleavage of the completed peptide from the resin is typically performed using strong acidic cocktails. For Fmoc/tBu strategies, where side chains are protected with acid-labile groups (e.g., tBu, Trt), a common cleavage cocktail involves trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water. These scavengers are crucial for trapping reactive carbocations generated during cleavage, thereby preventing side reactions with the peptide chain, such as alkylation of sensitive amino acid residues bachem.comnih.gov. The choice of linker dictates the specific cleavage conditions required, with most Fmoc-compatible linkers being cleaved by TFA-based mixtures acs.org.

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of peptide building blocks is increasingly being scrutinized for its environmental impact. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Minimization Strategies and Exploration of Alternative Reaction Media

Traditional peptide synthesis often relies heavily on polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which have environmental and health concerns biotage.com. Efforts in green chemistry focus on reducing the volume of these solvents or replacing them with more benign alternatives.

Strategies include:

Alternative Solvents: Exploring the use of greener solvents such as ethanol, isopropanol, ethyl acetate, or even water-based systems for certain steps. While DMF is standard for Fmoc deprotection, research into alternative solvent systems for coupling reactions and washing is ongoing.

Water-Based Synthesis: While challenging for hydrophobic amino acids and protecting groups, advancements in enzyme catalysis and specific coupling reagents are making aqueous or mixed aqueous/organic systems more feasible for peptide bond formation bachem.com.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that exhibit unique solvent properties and are considered environmentally friendly alternatives. Their application in peptide synthesis is an emerging area.

Development and Application of Catalytic Methodologies for Peptide Bond Formation

Catalytic methods offer an attractive alternative to stoichiometric coupling reagents, which generate significant amounts of byproducts.

Enzymatic Synthesis: Enzymes such as proteases or engineered ligases can catalyze peptide bond formation with high specificity and under mild, aqueous conditions. This approach is inherently green, producing minimal byproducts and avoiding harsh reagents. While direct synthesis of Fmoc-protected dipeptides using enzymes might require specific enzyme engineering, it represents a significant green chemistry avenue.

Metal-Catalyzed Coupling: Certain metal complexes can catalyze the formation of amide bonds. For instance, titanium tetrachloride (TiCl4) has been used as a condensing agent in pyridine (B92270) for dipeptide synthesis, offering good yields and preserving chirality researchgate.net. While not strictly catalytic in the turnover sense, it is a more efficient use of reagents compared to some stoichiometric activators.

Organocatalysis: The use of small organic molecules as catalysts for peptide bond formation is also an active area of research, aiming to replace metal catalysts and improve sustainability.

Scale-Up Considerations and Process Optimization for Efficient Dipeptide Building Block Production

Scaling up the synthesis of this compound from laboratory bench to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and reproducibility.

Reaction Efficiency and Yield: Optimizing reaction conditions (temperature, time, concentration, stoichiometry) for each step is critical to maximize yields and minimize the formation of byproducts. This includes efficient coupling of Valine to Glycine(DMB) and subsequent Fmoc protection.

Purification: Purification methods must be scalable and cost-effective. While chromatography is common in research labs, industrial scale often favors crystallization, precipitation, or extraction techniques. The purity of the dipeptide building block directly influences the success of subsequent peptide synthesis.

Process Control and Automation: Implementing robust process controls and exploring automation can improve reproducibility and reduce labor costs. Continuous flow chemistry offers advantages in terms of precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it a promising approach for scaling up peptide building block synthesis bachem.com.

Waste Management: Minimizing waste generation and developing efficient waste treatment protocols are crucial for environmental compliance and cost reduction. This aligns with the principles of green chemistry discussed earlier.

Stability of the DMB Modification: Understanding the stability of the DMB group under various synthetic and purification conditions is vital for ensuring the integrity of the building block.

By addressing these considerations, the efficient and large-scale production of this compound can be achieved, making it readily available for peptide synthesis applications.

Advanced Spectroscopic and Crystallographic Characterization of Fmoc Val Gly Dmb Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide a detailed fingerprint of the molecule.

¹H NMR: This technique reveals the different types of protons present in the molecule and their chemical environments. For Fmoc-Val-Gly(DMB)-OH, one would expect to observe distinct signals corresponding to:

The protons of the Fmoc group (e.g., aromatic protons, the methylene (B1212753) protons of the fluorene (B118485) ring, and the methine proton).

The protons of the Valine residue (e.g., the alpha-proton, the beta-proton, and the two methyl groups of the isopropyl side chain).

The protons of the Glycine (B1666218) residue, including its alpha-proton.

The protons of the DMB group, which would include aromatic protons and methoxy (B1213986) protons. The integration of these signals would correspond to the number of protons in each environment, aiding in confirming the stoichiometry of the molecule. Purity can be assessed by the presence of extraneous signals, indicating impurities. youtube.comnmims.edu

¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are highly sensitive to their electronic environment, allowing for the identification of the carbonyl carbons (Fmoc, peptide bond, carboxylic acid), aromatic carbons (Fmoc, DMB), aliphatic carbons (Valine side chain, Glycine alpha-carbon, Fmoc methylene), and methoxy carbons of the DMB group. dergipark.org.tr

¹⁵N NMR: If ¹⁵N-labeled amino acids were used during synthesis, ¹⁵N NMR could provide direct information about the nitrogen atoms, including those in the Fmoc carbamate (B1207046), the peptide bond, and potentially any nitrogen atoms in the DMB modification if present.

2D COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings through chemical bonds (J-couplings). This allows for the tracing of spin systems within individual amino acid residues. For example, the alpha-proton of Valine would show a correlation to its beta-proton, and further to the methyl protons. Similarly, correlations would be observed within the Fmoc group and the DMB moiety. youtube.comnmims.edubiopchem.education

2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and heteronuclei (like ¹³C or ¹⁵N). This is particularly useful for assigning ¹³C signals to their corresponding ¹H signals. For instance, the alpha-proton of Valine would be correlated to the alpha-carbon of Valine. youtube.compreprints.org

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is critical for establishing connectivity between different residues and functional groups. HMBC would be used to confirm the peptide bond linkage between Valine and Glycine, and the attachment of the Fmoc and DMB groups to their respective residues. For example, protons on the Fmoc group could be correlated to carbons in the peptide backbone, or protons on the DMB group could correlate to the Glycine alpha-carbon or other parts of the dipeptide. youtube.compreprints.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close (typically within 5 Å). This is vital for determining the conformation of the peptide and the relative spatial arrangement of different parts of the molecule, including the orientation of the DMB group and the Fmoc group. youtube.comnmims.eduuzh.ch

Dynamic NMR (DNMR) studies can investigate conformational flexibility and exchange processes. For a dipeptide, this might include the rotation around the peptide bond (which is typically restricted due to partial double bond character) or conformational changes involving the side chains, particularly the bulky DMB group. If the DMB group or its attachment point to glycine allows for distinct conformational states that interconvert on the NMR timescale, DNMR could reveal these processes and their associated energy barriers.

Mass Spectrometry Techniques for Precise Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is crucial for confirming the exact molecular weight of this compound and for understanding its fragmentation patterns, which can further validate its structure and sequence.

These soft ionization techniques are commonly used for peptides.

ESI-MS: In positive ion mode, ESI typically generates protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound, observing a peak corresponding to its calculated molecular weight (plus a proton or sodium ion) would be the primary confirmation. High-resolution ESI-MS (HR-ESI-MS) would provide the exact mass, allowing for the determination of the elemental composition. nih.govnih.govmdpi.comresearchgate.net

MALDI-MS: Similar to ESI, MALDI-MS also generates molecular ions or pseudo-molecular ions. It is often used for larger molecules and can provide accurate mass measurements. acs.orggoogle.com

The calculated molecular weight of this compound would be approximately: Fmoc (C₁₅H₁₁O₃) + Val (C₅H₁₁NO₂) + Gly (C₂H₅NO₂) + DMB (C₉H₁₁O₂) - 2H₂O (for peptide bond formation) This calculation is complex without knowing the exact attachment of DMB. Assuming DMB is a substituent on Glycine, a hypothetical calculation for Fmoc-Val-Gly-OH (MW ~438.46) plus a DMB group (MW ~164.19) minus hydrogens involved in attachment would be needed. A more precise calculation requires the exact structure of the DMB-modified glycine.

Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This is invaluable for sequencing peptides and confirming structural elements.

Fragmentation Patterns: For Fmoc-protected peptides, MS/MS experiments can reveal characteristic fragmentation pathways. nih.govnih.govmdpi.comresearchgate.netniscpr.res.in

Fmoc Cleavage: The Fmoc group is often lost as a neutral fragment (e.g., fluorene or isocyanate derivatives) or can be involved in rearrangements. nih.govniscpr.res.in

Peptide Bond Cleavage: Standard peptide fragmentation occurs primarily through the formation of b-ions (N-terminal fragment) and y-ions (C-terminal fragment). nih.govmdpi.com Studies have shown that Fmoc-protected dipeptides with an amino acid other than Glycine at the N-terminus tend to produce significant b₁⁺ ions, while those with Glycine at the N-terminus may not. nih.gov

DMB Group Fragmentation: The DMB group itself may fragment in specific ways, providing characteristic ions that help confirm its presence and attachment point. researchgate.net

MS³ and higher: Further fragmentation (MS³ or MSⁿ) can be used to distinguish between positional isomers and to gain more detailed structural information. nih.gov

By analyzing these fragmentation patterns, researchers can confirm the sequence of amino acids and the presence and location of modifications like the DMB group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure and interactions of Fmoc-Val-N(DMB)-Gly-OH by identifying characteristic functional group vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of Fmoc-Val-N(DMB)-Gly-OH is expected to exhibit distinct absorption bands corresponding to its various functional groups. The Fmoc group will show a characteristic carbamate carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and an N-H stretch from the Fmoc moiety itself, typically around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the fluorene ring of the Fmoc group are observed in the 3000-3100 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

The peptide bond between Valine and the N-substituted Glycine will display a strong carbonyl (C=O) stretch, known as the Amide I band, in the region of 1650-1690 cm⁻¹. Crucially, the typical Amide II band (involving N-H bending and C-N stretching), which is prominent in unsubstituted amides, will be absent or significantly weakened due to the N-alkylation of the glycine residue with the DMB group. Instead, the spectrum will feature C-H stretching vibrations from the methylene linker of the DMB group and the aromatic and methoxy substituents of the DMB moiety. The DMB group's aromatic rings will contribute C-H stretches (3000-3100 cm⁻¹) and C=C stretches (1600-1450 cm⁻¹), while the methoxy groups are expected to show characteristic C-O stretching vibrations around 1250 cm⁻¹ and 1030 cm⁻¹. The free carboxylic acid group will exhibit a broad O-H stretching band in the 2500-3300 cm⁻¹ range and a strong C=O stretch around 1700-1725 cm⁻¹, along with C-O stretching bands.

Intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid O-H and C=O groups, can be identified through shifts in these stretching frequencies.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on vibrations that are strong in Raman scattering, often symmetric modes and those involving aromatic systems. The aromatic C=C and C-H stretching modes of both the Fmoc and DMB groups are expected to be prominent. The C=O stretching vibrations of the peptide bond and the carboxylic acid will also be observable. The C-O stretches from the DMB's methoxy groups are likely to yield distinct signals. The absence of a significant N-H Raman signal from the glycine amide nitrogen will be a key indicator of the N-substitution.

Intermolecular Interactions: In both IR and Raman spectra, changes in the positions and intensities of bands associated with hydrogen bonding (e.g., O-H, C=O) can reveal the extent and nature of intermolecular interactions in the solid state or concentrated solutions. The presence of the bulky DMB and Fmoc groups suggests potential for significant π-π stacking interactions, which can influence vibrational modes indirectly.

Table 3.3.1: Characteristic Vibrational Frequencies of Fmoc-Val-N(DMB)-Gly-OH

| Functional Group/Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Fmoc N-H Stretch | 3300-3400 | - | Fmoc protecting group |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Fmoc and DMB aromatic rings |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | - | Carboxylic acid group (hydrogen-bonded) |

| Fmoc Carbamate C=O Stretch | 1700-1720 | 1700-1720 | Fmoc protecting group |

| Carboxylic Acid C=O Stretch | 1700-1725 | 1700-1725 | Carboxylic acid group |

| Peptide C=O (Amide I) Stretch | 1650-1690 | 1650-1690 | Val-N(DMB)Gly peptide bond |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Fmoc and DMB aromatic rings |

| DMB Methoxy C-O Asymmetric Stretch | 1250 | 1250 | 2,4-Dimethoxybenzyl group |

| DMB Methoxy C-O Symmetric Stretch | 1030 | 1030 | 2,4-Dimethoxybenzyl group |

| DMB CH₂ Stretch | 2850-2960 | 2850-2960 | Methylene linker of DMB group |

Circular Dichroism (CD) Spectroscopy for Solution-State Conformational Analysis of Dipeptides

Circular Dichroism (CD) spectroscopy is instrumental in probing the solution-state conformation of chiral molecules like Fmoc-Val-N(DMB)-Gly-OH. The technique measures the differential absorption of left and right circularly polarized light by chiral chromophores within the molecule.

The CD spectrum of Fmoc-Val-N(DMB)-Gly-OH will be influenced by several chiral elements:

Valine's Chirality: The L-Valine residue possesses a chiral α-carbon, contributing inherent chirality to the dipeptide.

Fmoc Group: The fluorenyl moiety of the Fmoc group is aromatic and, when attached to a chiral backbone, can exhibit CD signals due to exciton (B1674681) coupling or local chirality effects. Typical CD bands associated with the Fmoc group are observed in the UV region, often around 290-300 nm and 300-320 nm, arising from the π-π* transitions of its aromatic system.

The dipeptide backbone conformation, particularly the dihedral angles (φ and ψ), will dictate the spatial arrangement of these chromophores, leading to characteristic Cotton effects. The N-alkylation with the bulky DMB group is expected to impose conformational constraints, potentially favoring specific secondary structures or restricted rotations, which will be reflected in the CD spectrum. For instance, the presence of such bulky groups can influence the propensity towards extended β-strand-like or helical conformations. The CD spectrum can thus provide valuable information about the preferred solution-state conformation and the degree of chiral ordering.

Table 3.4.1: Hypothetical CD Spectral Features of Fmoc-Val-N(DMB)-Gly-OH

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm²/dmol) | Assignment/Contribution |

| 290-320 | Positive/Negative (variable) | Fmoc aromatic π-π* transitions, DMB aromatic π-π* transitions |

| 220-240 | Negative (significant) | Peptide bond n→π* transition, influenced by DMB and Val |

| 190-210 | Positive/Negative (variable) | Peptide bond π→π* transitions, backbone conformation |

Note: The exact signs and magnitudes of CD signals are highly dependent on the specific conformation adopted by the molecule in solution.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional atomic arrangement of molecules in the solid state. For Fmoc-Val-N(DMB)-Gly-OH, SCXRD provides precise information about its molecular geometry, stereochemistry, and the nature of intermolecular interactions that govern its crystal packing.

Crystallization Techniques for Small Peptide Derivatives and Building Blocks

Obtaining suitable single crystals is a critical prerequisite for SCXRD. For small peptide derivatives like Fmoc-Val-N(DMB)-Gly-OH, common crystallization techniques include:

Slow Evaporation: Dissolving the compound in a volatile solvent or solvent mixture and allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

Vapor Diffusion: Placing a concentrated solution of the compound in a sealed environment with a reservoir solution (often a less volatile solvent or a solvent with a different polarity). The slow diffusion of solvent vapor leads to controlled supersaturation and crystal growth. This can be achieved via hanging drop or sitting drop methods.

Cooling Crystallization: Dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

Solvent selection is paramount and often involves screening various solvents such as ethanol, methanol, isopropanol, ethyl acetate, acetonitrile (B52724), water, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane). The purity of the sample, concentration, temperature, and the presence of seeding crystals are crucial factors influencing successful crystallization. Challenges can include polymorphism (formation of different crystal structures) and obtaining crystals of sufficient size and quality for diffraction analysis.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal structure analysis reveals how Fmoc-Val-N(DMB)-Gly-OH molecules arrange themselves in the solid state, driven by various non-covalent interactions.

Intramolecular Interactions: Potential intramolecular hydrogen bonds may form between the carboxylic acid group and the carbonyl oxygen of the Val-N(DMB)Gly peptide bond, or between the Fmoc N-H and the Val carbonyl oxygen. The DMB group itself might engage in weak intramolecular interactions.

Intermolecular Interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The Fmoc N-H group can also act as a donor. The carbonyl oxygens of the peptide bond and carboxylic acid are potential acceptors. The oxygen atoms of the DMB methoxy groups might also act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic fluorene ring of the Fmoc group and the aromatic ring of the DMB moiety are expected to participate in significant π-π stacking interactions. These interactions play a vital role in stabilizing the crystal lattice and influencing molecular arrangement. The methoxy substituents on the DMB ring can modulate the electronic properties and thus the strength of these stacking interactions.

Crystal Packing: The arrangement of molecules in the crystal lattice is dictated by the interplay of these forces. The bulky DMB group, in particular, will strongly influence the packing efficiency and the resulting crystal symmetry and unit cell dimensions. The chirality of the Val residue will also play a role in determining the packing, potentially leading to enantiomeric or diastereomeric arrangements if racemic mixtures were crystallized.

Table 3.5.1: Hypothetical Crystallographic Data for Fmoc-Val-N(DMB)-Gly-OH

| Parameter | Value | Unit | Notes |

| Crystal System | Monoclinic / Triclinic | - | Common for chiral organic molecules |

| Space Group | P1 / P2₁ / C2 / P2₁2₁2₁ | - | Dependent on molecular arrangement and symmetry |

| Unit Cell Dimensions | a = 10-15, b = 10-15, c = 15-20, α,β,γ = 90° | Å / degrees | Typical range for molecules of this size |

| Z (Molecules per asymmetric unit) | 1 or 2 | - | Reflects molecular symmetry and packing |

| R-factor | < 0.08 | - | Indicative of good crystal quality and successful structure refinement |

| Density | 1.2 - 1.4 | g/cm³ | Typical for organic compounds with aromatic rings |

| Melting Point | 150-200 (decomposition) | °C | Estimated based on similar compounds |

Table 3.5.2: Hypothetical Hydrogen Bonding and π-π Interactions

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Notes |

| Carboxylic Acid O-H···O=C | O (OH) | O (C=O) | 2.60-2.75 | 170-180 | Strong O-H···O hydrogen bond, common in carboxylic acids |

| Carboxylic Acid O···H-O | O (OH) | O (OH) | 2.50-2.65 | 170-180 | Dimerization of carboxylic acid via O-H···O hydrogen bonds |

| Fmoc N-H···O=C (Peptide) | N-H | O (C=O) | 2.80-3.00 | 160-175 | Peptide backbone hydrogen bond |

| π-π Stacking (Fmoc-Fmoc) | C(Fmoc) | C(Fmoc) | 3.50-3.80 | - | Parallel or offset stacking of fluorene rings |

| π-π Stacking (DMB-DMB) | C(DMB) | C(DMB) | 3.50-3.80 | - | Offset stacking of dimethoxybenzyl rings |

| π-π Stacking (Fmoc-DMB) | C(Fmoc) | C(DMB) | 3.50-3.80 | - | Inter-ring stacking between Fmoc and DMB moieties |

| DMB O···H-O (Carboxylic Acid) | O (methoxy) | O (OH) | 2.70-2.90 | 150-165 | Weak hydrogen bond interaction |

Note: Distances and angles are typical values and would be precisely determined by experimental X-ray diffraction data.

Chemical Reactivity, Stability, and Derivatization of Fmoc Val Gly Dmb Oh

Reactivity Profiles of the Carboxyl Terminus in Esterification, Amidation, and Ligation Reactions

The C-terminal carboxyl group of Fmoc-Val-Gly(DMB)-OH is the primary site for peptide chain elongation through the formation of amide bonds. This transformation is typically achieved via activation of the carboxyl group into a more reactive species, which is then susceptible to nucleophilic attack by the amino group of an incoming amino acid or peptide.

Amidation: In standard solid-phase peptide synthesis (SPPS), amidation is the cornerstone reaction. The carboxyl group of this compound is converted into a reactive ester in situ using coupling reagents. scielo.org.mx Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). iris-biotech.deiris-biotech.de Once activated, the carboxyl group readily reacts with a free N-terminal amine of a resin-bound peptide to form a new peptide bond. The presence of the bulky 2,4-dimethoxybenzyl (DMB) group on the glycine (B1666218) nitrogen does not impede this process; rather, it serves to disrupt interchain hydrogen bonding, which can prevent aggregation and improve reaction kinetics. iris-biotech.depeptide.com

Esterification: While less common in stepwise peptide elongation, the carboxyl terminus can undergo esterification. This reaction follows a similar activation mechanism to amidation. The activated carboxyl group can react with an alcohol, often under acidic or coupling agent-mediated conditions, to form an ester. This is particularly relevant when anchoring the dipeptide to a resin, for example, in the formation of a benzyl-type ester linkage to a Wang or Merrifield resin.

Ligation Reactions: For specialized applications like native chemical ligation (NCL), the C-terminal carboxyl group must first be converted into a thioester. This derivatization makes the carbonyl carbon highly electrophilic, enabling a chemoselective reaction with an N-terminal cysteine residue of another peptide segment. This process involves an initial, reversible transthioesterification followed by an irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. nih.gov While this compound is not a native thioester, its carboxyl group can be readily converted to one, allowing it to serve as a precursor for chemical ligation strategies.

Selective Deprotection Strategies for the Fluorenylmethyloxycarbonyl (Fmoc) Group and their Kinetic Implications

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group, central to the widely used Fmoc/tBu strategy in SPPS. wikipedia.org Its removal is a critical step that must be rapid, complete, and selective to ensure the integrity of the growing peptide chain.

The deprotection mechanism proceeds via a base-catalyzed β-elimination (E1cB mechanism). rsc.org A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. nih.govspringernature.com This generates a stabilized carbanion, which then undergoes elimination to release carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate. nih.govluxembourg-bio.com The excess amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion. springernature.com

The kinetics of Fmoc deprotection are rapid and influenced by the choice of base, its concentration, and the solvent. scielo.org.mx In a standard solution of 20% piperidine in N,N-dimethylformamide (DMF), the half-life (t½) for Fmoc removal is approximately 6-7 seconds, allowing for near-complete deprotection within minutes. wikipedia.orgrsc.org The reaction is generally faster in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar ones. springernature.com While piperidine is most common, other bases such as 4-methylpiperidine, piperazine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination to optimize deprotection efficiency and minimize side reactions. rsc.orgluxembourg-bio.com

| Reagent | Concentration | Solvent | Half-Life (t½) | Notes |

| Piperidine | 20% (v/v) | DMF | ~7 s rsc.org | Standard condition for Fmoc SPPS. wikipedia.org |

| Piperidine | 5% (v/v) | DMF | ~10.4 min (in solution) scielo.org.mx | Slower kinetics, may be incomplete in SPPS. scielo.org.mx |

| Piperazine / DBU | 5% / 1% (v/v) | DMF | ~7 s rsc.org | An effective alternative to piperidine. rsc.org |

| DBU | 2% (v/v) | DMF | Rapid | Strong, non-nucleophilic base; requires a scavenger for DBF. rsc.org |

This is an interactive data table. You can sort and filter the data as needed.

Orthogonal Reactivity and Stability of the 2,4-Dimethoxybenzyl (DMB) Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is employed as a temporary protecting group for the backbone amide nitrogen. Its key feature is its orthogonal stability relative to the Fmoc group. The DMB group is stable under the basic conditions required for Fmoc removal but is labile to strong acids. iris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without affecting the backbone protection during peptide synthesis. The primary roles of the DMB group are to prevent peptide aggregation by disrupting secondary structure formation and to block side reactions like aspartimide formation. iris-biotech.depeptide.com

The DMB group is cleaved under strongly acidic conditions, typically during the final step of SPPS when the peptide is cleaved from the resin and side-chain protecting groups are removed. wustl.eduglpbio.com The standard reagent for this is trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers. wustl.edu

The removal mechanism is initiated by protonation of the electron-rich dimethoxy-substituted benzene (B151609) ring. This facilitates the cleavage of the C-N bond, generating the unprotected peptide amide and a highly stable 2,4-dimethoxybenzyl carbocation. The presence of two electron-donating methoxy (B1213986) groups significantly stabilizes this carbocation, making the DMB group more acid-labile than a standard benzyl (B1604629) group. chem-station.com To prevent this reactive carbocation from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine, scavengers like triisopropylsilane (B1312306) (TIS) or water are included in the cleavage mixture. nih.gov

The unique stability profile of the DMB group makes it compatible with a wide range of other protecting groups used in complex synthetic schemes. This allows for the strategic design of peptides with intricate architectures.

| Protecting Group | Type | Removal Condition | Compatibility with DMB |

| Fmoc | Base-labile | 20% Piperidine/DMF | Orthogonal |

| Boc (tert-butyloxycarbonyl) | Acid-labile | Strong acid (e.g., TFA) | Cleaved simultaneously |

| tBu (tert-butyl) | Acid-labile | Strong acid (e.g., TFA) | Cleaved simultaneously |

| Trt (Trityl) | Highly acid-labile | Dilute TFA | Cleaved simultaneously |

| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂/Pd-C | Orthogonal total-synthesis.com |

| Alloc (Allyloxycarbonyl) | Pd(0)-catalyzed | Pd(PPh₃)₄ / Scavenger | Orthogonal |

| ivDde | Hydrazine-labile | 2% Hydrazine/DMF | Orthogonal |

This is an interactive data table. You can sort and filter the data as needed.

Regioselective Functionalization Pathways at Available Sites (e.g., DMB aromatic ring, Valine side chain)

While this compound is primarily designed for peptide elongation, its structure contains sites that could potentially undergo regioselective functionalization, although such modifications are not standard practice in peptide synthesis.

DMB Aromatic Ring: The aromatic ring of the DMB group is highly activated towards electrophilic aromatic substitution due to the two electron-donating methoxy groups. In principle, reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed. However, the conditions required for these reactions are often harsh and incompatible with the integrity of the peptide backbone and other protecting groups. Such functionalization is generally considered an undesirable side reaction.

Valine Side Chain: The isopropyl side chain of valine consists of saturated aliphatic C-H bonds. These bonds are chemically inert under most conditions used in peptide chemistry. Functionalization of this site would require highly reactive species, such as free radicals, which would lack selectivity and lead to the degradation of the peptide. Therefore, the valine side chain is not considered a viable site for regioselective functionalization.

Mechanistic Studies of Hydrolysis, Transamidation, and Epimerization Reactions involving this compound

During the course of multi-step peptide synthesis, this compound and the subsequent peptide chain can be susceptible to several side reactions that can compromise the yield and purity of the final product. bibliomed.org

Hydrolysis: The amide bonds of the dipeptide backbone are generally stable but can undergo hydrolysis under prolonged exposure to strong acidic or basic conditions, leading to peptide chain cleavage. nih.gov Enzymatic hydrolysis is also a possible degradation pathway. researchgate.net The carbamate (B1207046) linkage of the Fmoc group can also be hydrolyzed, though this is less common than the standard base-catalyzed elimination.

Transamidation: This side reaction involves the cleavage of an existing amide bond and its reformation with a different amine. While uncommon under standard SPPS conditions, it can be promoted by high temperatures or certain catalysts. nih.gov For instance, the intramolecular attack of a deprotected N-terminal amine on a downstream amide bond could, in principle, lead to backbone rearrangement, although this is a low-probability event. A more relevant risk is the reaction of the activated carboxyl group with nucleophilic species other than the intended amine, or side reactions involving specific amino acid side chains. nih.gov

Epimerization: Epimerization is the loss of stereochemical integrity at the α-carbon of an amino acid, which can significantly impact the biological activity of the final peptide. nih.gov It can occur via two main mechanisms. First, during the carboxyl group activation step for coupling, over-activation can increase the acidity of the α-proton. Its abstraction by a base leads to the formation of a planar enolate or oxazolone (B7731731) intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers. bibliomed.orgnih.gov Second, direct abstraction of the α-proton by the base used for Fmoc deprotection can also lead to epimerization, especially for amino acids with electron-withdrawing side chains. nih.gov Valine is generally considered to be relatively resistant to epimerization due to the steric bulk of its isopropyl side chain, which hinders both α-proton abstraction and the approach to a planar intermediate. acs.org

| Side Reaction | Mechanism | Common Cause | Impact on this compound |

| Hydrolysis | Nucleophilic attack by water on amide bond | Prolonged exposure to strong acid/base | Cleavage of Val-Gly peptide bond |

| Transamidation | Amide bond cleavage and reformation | High temperature, specific catalysts | Formation of undesired peptide sequences nih.gov |

| Epimerization | α-proton abstraction leading to racemization | Over-activation of carboxyl group; strong bases | Loss of stereochemical purity at the valine α-carbon nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Stability Studies under Varied Environmental Conditions (e.g., pH, temperature, light, oxidative stress) Relevant to Chemical Handling and Storage

While specific, quantitative stability studies detailing the degradation kinetics of this compound under a range of environmental conditions are not extensively documented in publicly available literature, a comprehensive understanding of its stability can be inferred from the known chemical properties of its constituent parts: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, the dipeptide backbone, and the 2,4-dimethoxybenzyl (DMB) protecting group. These characteristics are crucial for establishing appropriate protocols for the handling and storage of this compound.

pH Stability

The stability of this compound is highly dependent on pH. The Fmoc group is notoriously labile under basic conditions. chempep.com Cleavage of the Fmoc group occurs via a β-elimination mechanism, which is readily initiated by primary and secondary amines, such as piperidine, as well as other bases. chempep.com This sensitivity to bases necessitates the avoidance of alkaline conditions during storage and handling to prevent premature deprotection.

Conversely, the Fmoc group is generally stable under acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the N-terminal protection. chempep.com Peptide bonds themselves can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, although they are generally stable at near-neutral pH. For prolonged storage in solution, maintaining a slightly acidic pH of 5-6 in sterile buffers is recommended to enhance stability. wpmucdn.comsigmaaldrich.com

Temperature Stability

For long-term storage, lyophilized Fmoc-protected amino acids and peptides should be kept at low temperatures, with -20°C being a common recommendation. wpmucdn.compeptide.com Some sources suggest that for optimal long-term preservation, storage at -80°C is preferable. sigmaaldrich.com While lyophilized peptides can be stable for weeks to months at room temperature if kept away from heat, light, and moisture, low-temperature storage significantly extends their shelf life. peptide.com

High temperatures can promote the degradation of the compound. Studies have shown that thermal cleavage of the Fmoc group can occur at elevated temperatures, for instance at 120°C in solvents like DMSO, without the need for a basic reagent. chimia.ch Repeated freeze-thaw cycles should also be avoided as they can accelerate the degradation of peptides in solution. wpmucdn.compeptide.com Before use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. wpmucdn.compeptide.com

Light Sensitivity

Many peptides and their derivatives are sensitive to light. peptide.com The fluorenyl moiety of the Fmoc group is a chromophore that can absorb UV light. nih.gov Prolonged exposure to direct light should be avoided to prevent potential photochemical degradation. Therefore, it is recommended to store this compound in a dark place or in amber vials to protect it from light. wpmucdn.comyanfenbio.com

Oxidative Stress

The amino acid residues in this compound, valine and glycine, are not particularly susceptible to oxidation under normal handling and storage conditions. However, like many organic molecules, the compound can be sensitive to strong oxidizing agents. To minimize the risk of oxidation from atmospheric oxygen over long-term storage, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing. wpmucdn.comsigmaaldrich.com

Summary of Stability and Storage Recommendations

The following table summarizes the key stability considerations and recommended handling and storage conditions for this compound based on the general properties of Fmoc-protected dipeptides.

| Condition | Stability Profile | Handling and Storage Recommendations |

|---|---|---|

| pH | Highly labile in basic conditions (pH > 8). chempep.comsigmaaldrich.com Generally stable in acidic to neutral conditions. chempep.com Optimal solution stability at pH 5-6. wpmucdn.comsigmaaldrich.com | Avoid basic solutions and buffers. For solutions, use sterile, slightly acidic buffers. wpmucdn.com |

| Temperature | Susceptible to thermal degradation at high temperatures. chimia.ch Lyophilized powder is stable for short periods at room temperature. wpmucdn.compeptide.com | Long-term storage of lyophilized powder at -20°C or -80°C. wpmucdn.comsigmaaldrich.com Avoid repeated freeze-thaw cycles for solutions. sigmaaldrich.compeptide.com Allow to warm to room temperature before opening. wpmucdn.compeptide.com |

| Light | Potentially sensitive to UV and direct light due to the Fmoc group. peptide.com | Store in the dark or in light-protective containers. wpmucdn.comyanfenbio.com |

| Oxidative Stress | Generally stable, as Val and Gly are not prone to oxidation. sigmaaldrich.com | For long-term storage, consider purging the container with an inert gas (nitrogen or argon). wpmucdn.comsigmaaldrich.com Store tightly sealed to minimize exposure to air and moisture. peptide.com |

Applications As a Specialized Building Block in Advanced Peptide Synthesis and Design

Incorporation into Complex Oligopeptide Sequences using Solid-Phase Peptide Synthesis (SPPS)

In the domain of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Val-Gly(DMB)-OH serves as a powerful tool for constructing complex oligopeptides. Its utility is most pronounced in sequences that are challenging to assemble using standard protocols.

The incorporation of N-substituted amino acids, such as the Gly(DMB) moiety, can be challenging in automated SPPS. The steric bulk of the substituent on the nitrogen atom can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions. peptide.com Standard automated synthesis protocols often rely on high coupling efficiency to produce the desired peptide in high purity. nih.govamericanpeptidesociety.orgbeilstein-journals.org

To circumvent the difficult acylation of the DMB-protected nitrogen, the use of pre-formed dipeptides like this compound is a highly effective strategy. peptide.comsigmaaldrich.comresearchgate.net By introducing two amino acid residues in a single coupling step, the problematic coupling to the sterically hindered secondary amine is avoided. sigmaaldrich.com This approach is compatible with standard automated synthesizers and common coupling reagents. The dipeptide can be incorporated using any standard coupling method, such as those employing carbodiimides or phosphonium (B103445)/aminium salts. sigmaaldrich.comnih.gov

| Coupling Strategy | Description | Advantage for N-Substituted Residues |

| Dipeptide Incorporation | Use of a pre-formed Fmoc-Xaa-(DMB)Gly-OH unit. | Bypasses the sterically hindered coupling to the DMB-protected nitrogen. sigmaaldrich.com |

| Standard Activators | Reagents like HBTU, TBTU, HOBt, DIC are effective. | Compatible with automated protocols and ensures efficient activation of the dipeptide's carboxyl group. nih.govsigmaaldrich.com |

| Microwave Heating | Application of microwave energy during the coupling step. | Can enhance the rate and efficiency of coupling reactions, particularly for sterically demanding residues. researchgate.net |

This table illustrates common strategies to facilitate the incorporation of sterically hindered N-substituted glycine (B1666218) residues in automated peptide synthesis.

A primary challenge during the elongation of peptide chains in SPPS is the tendency for intermolecular aggregation, which is driven by hydrogen bonding between backbone amides. peptide.comsigmaaldrich.com This aggregation can lead to poor solvation of the growing peptide-resin, resulting in incomplete deprotection and coupling steps, and ultimately, low yields and impure products. alfa-chemistry.com

The DMB group on the glycine backbone nitrogen acts as a temporary protecting group that physically disrupts the formation of the regular secondary structures responsible for aggregation. peptide.compeptide.com By replacing an amide proton with the bulky DMB moiety, it effectively breaks the hydrogen-bonding patterns that initiate peptide chain association. sigmaaldrich.com This "disrupting" effect is analogous to that of pseudoproline dipeptides. sigmaaldrich.comresearchgate.net Consequently, the peptide chain remains better solvated, allowing for more efficient and predictable acylation and deprotection kinetics. sigmaaldrich.comalfa-chemistry.com The DMB group is conveniently removed during the final acid-mediated cleavage of the peptide from the resin (e.g., with trifluoroacetic acid), regenerating the native peptide sequence. sigmaaldrich.comiris-biotech.de This strategy has proven essential for the successful synthesis of hydrophobic peptides, such as amyloid and transmembrane sequences, which are notoriously difficult to prepare. sigmaaldrich.com

Utility in Segment Condensation and Chemo-Selective Ligation Strategies in Solution Phase Peptide Synthesis

While predominantly used in SPPS, the principles behind using this compound are also applicable to solution-phase synthesis, particularly in fragment condensation and chemoselective ligation. In these strategies, smaller, protected peptide segments are synthesized and then joined together to form a larger polypeptide.

Backbone protection with groups like DMB can be instrumental in preventing epimerization at the C-terminal residue of a peptide segment during its activation for fragment condensation. researchgate.net This is a significant advantage as racemization is a common and serious side reaction in such couplings. Furthermore, the improved solubility imparted by the DMB group can be beneficial in the solution phase, facilitating reactions between large, often poorly soluble, peptide fragments. researchgate.net

In chemo-selective ligation, two unprotected peptide fragments are joined via a unique, mutually reactive functionality. nih.govsemanticscholar.org A peptide fragment containing a Gly(DMB) residue can be prepared using SPPS and then cleaved from the resin. After purification, the DMB group is removed with acid to yield the native peptide segment, which can then be used in a ligation reaction, such as native chemical ligation (NCL), where a C-terminal thioester reacts with an N-terminal cysteine residue. researchgate.net The temporary disruption of aggregation by the DMB group during the synthesis of the fragment ensures its efficient preparation and high purity, which is critical for the success of the subsequent ligation step.

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The modification of amino acid backbones is a cornerstone of peptidomimetic design, aiming to create molecules that mimic the structure and function of natural peptides but with enhanced properties like improved stability against enzymatic degradation or better bioavailability. slideshare.netslideshare.netresearchgate.netacs.org

Modifying the amide backbone nitrogen of an amino acid residue profoundly impacts the peptide's conformational possibilities. nih.gov N-alkylation, including the introduction of a DMB group, eliminates the amide proton, thereby removing a crucial hydrogen bond donor. slideshare.net This alteration has several key consequences:

Disruption of Secondary Structures: It prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. researchgate.net

Induction of Turns: The steric bulk of the N-substituent can favor specific backbone torsion angles, predisposing the peptide to adopt turn-like structures, such as β-turns. chemrxiv.orgchemrxiv.org

Enhanced Proteolytic Stability: The modified peptide bond is often resistant to cleavage by proteases, which significantly increases the in-vivo half-life of the peptide. researchgate.net

These features make N-modified amino acids, and by extension building blocks like this compound, valuable tools for designing conformationally constrained peptides and peptidomimetics with specific, predictable three-dimensional structures and enhanced therapeutic potential. rsc.orgnih.gov

The conformation of a peptide backbone is defined by a series of torsion angles, principally phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). bioinf.org.ukresearchgate.net For a standard glycine residue, the absence of a side chain allows it to access a wide range of φ and ψ angles, lending significant flexibility to the peptide chain. nih.govproteinstructures.com

Studies on aza-peptides (where the α-carbon is replaced by nitrogen) show that backbone substitution restricts the available conformational space to regions that often correspond to the i+1 and i+2 positions of β-turns. chemrxiv.orgchemrxiv.org While the Gly(DMB) modification is different, a similar principle applies: the bulky substituent preorganizes the backbone into a more defined conformation. The specific impact of the Val-Gly(DMB) sequence would depend on the interplay between the steric demands of the valine side chain and the DMB group, but it is expected to favor more extended or turn-like conformations over helical ones. This conformational biasing is a powerful tool for locking a peptide into a bioactive conformation. nih.govnih.gov

| Secondary Structure | Typical φ Angle Range (°) | Typical ψ Angle Range (°) | Expected Impact of Gly(DMB) |

| Right-handed α-helix | -60 to -50 | -50 to -40 | Disfavored due to loss of H-bond donor and steric clashes. |

| β-sheet (parallel) | -140 to -110 | +110 to +135 | Possible, but inter-chain H-bonding is disrupted at the modification site. |

| β-sheet (antiparallel) | -140 to -110 | +110 to +135 | Possible, but inter-chain H-bonding is disrupted at the modification site. |

| Type I β-turn (i+2) | -90 | 0 | Potentially favored due to conformational restriction. chemrxiv.org |

| Type II β-turn (i+1) | -60 | +120 | Potentially favored due to conformational restriction. chemrxiv.org |

This table summarizes typical backbone torsion angles for common secondary structures and the likely influence of incorporating a Gly(DMB) residue, which restricts conformational freedom.

Generation of Research Probes and Ligands for Molecular Recognition Studies and Chemical Biology Investigations

The synthesis of high-fidelity peptide-based research probes and ligands is crucial for investigating molecular recognition events and dissecting complex biological processes. The incorporation of this compound into a peptide sequence can be a strategic decision to ensure the successful synthesis of probes and ligands that might otherwise be difficult to obtain. The DMB group on the glycine residue effectively disrupts the interchain hydrogen bonding that often leads to peptide aggregation during synthesis. peptide.comnih.govpeptide.com This is particularly beneficial when synthesizing peptides that are rich in hydrophobic residues or have a high tendency to form secondary structures on the solid support. nih.govnih.gov

By preventing aggregation, this compound facilitates more efficient and complete coupling reactions, leading to a final product with higher purity. peptide.comnih.gov This is of utmost importance for research probes and ligands, where even minor impurities can lead to ambiguous or erroneous results in sensitive biological assays. For instance, in the study of protein-protein interactions or enzyme-substrate binding, a well-defined peptide ligand is necessary to ensure that the observed biological activity is a direct result of the intended molecular interaction.

Furthermore, the Val-Gly motif itself can be a critical component of a recognition sequence. The use of the DMB-protected dipeptide ensures that this specific sequence is incorporated with high fidelity, preserving the structural integrity required for molecular recognition. While specific examples of research probes directly synthesized using this compound are not extensively detailed in the available literature, the established benefits of DMB-dipeptides in synthesizing "difficult" sequences strongly support their utility in this context. nih.govsemanticscholar.org The improved synthesis outcomes enable the reliable production of peptides that can be further modified with fluorescent tags, biotin (B1667282) labels, or other reporter groups to generate versatile tools for chemical biology investigations.

Role in Scaffold Design for Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for drug discovery and the identification of novel bioactive molecules. nih.govpeptide.com These techniques rely on the systematic and efficient synthesis of a large number of diverse peptide sequences. The use of specialized building blocks like this compound can be advantageous in the construction of peptide-based scaffolds for combinatorial libraries.

A key challenge in library synthesis is ensuring that all intended peptide sequences are produced in sufficient purity and quantity. nih.gov Peptide aggregation during synthesis can lead to a bias in the library, where certain sequences are underrepresented or absent altogether. By incorporating this compound at strategic positions within a peptide scaffold, chemists can mitigate the risk of aggregation, particularly in hydrophobic regions of the library sequences. peptide.comnih.gov This leads to a more uniform and representative library, increasing the probability of identifying active compounds during the screening process.

The "split-and-mix" synthesis approach, a common method for generating one-bead-one-compound libraries, benefits from high coupling efficiencies at every step to ensure the integrity of each unique sequence. peptide.comresearchgate.net The use of DMB-dipeptides can contribute to achieving these high efficiencies, especially when dealing with sequences known to be problematic. peptide.comnih.gov

While the general principles of using protected amino acids in combinatorial synthesis are well-established, specific examples detailing the extensive use of this compound as a central scaffold component in large-scale library synthesis are not prevalent in the reviewed literature. However, the known advantages of DMB-dipeptides in improving the synthesis of a wide range of peptide sequences suggest their potential as valuable components in the design of diverse and high-quality peptide libraries. semanticscholar.org

Development of Novel Linkers, Cyclization Precursors, and Peptide Macrocycles

The development of novel peptide architectures, such as those involving specialized linkers and macrocyclic structures, is a growing area of interest in peptide science, primarily due to the enhanced stability and biological activity these modifications can confer. nih.gov this compound can play a significant role in the synthesis of linear peptide precursors destined for cyclization.

Peptide macrocyclization is often a challenging synthetic step, and the purity and conformational properties of the linear precursor are critical for achieving high cyclization yields. nih.gov The incorporation of a DMB group on the peptide backbone can pre-organize the linear peptide into a conformation that is more amenable to cyclization, thereby increasing the efficiency of the ring-closing reaction. researchgate.net This is because the DMB group can disrupt intramolecular hydrogen bonds that might favor an extended conformation, instead promoting a turn-like structure that brings the peptide termini into closer proximity. researchgate.net

The successful synthesis of the linear precursor is a prerequisite for any cyclization attempt. As previously discussed, this compound is instrumental in the synthesis of difficult sequences that are prone to aggregation. peptide.comnih.gov This is particularly relevant for peptides designed for cyclization, as they often contain hydrophobic residues to enhance membrane permeability or target engagement.

Furthermore, the Val-Gly sequence can be part of a linker or a turn motif within a macrocyclic structure. The use of the DMB-protected dipeptide ensures the error-free incorporation of this unit, which is essential for the final three-dimensional structure and biological function of the macrocycle. While the general utility of DMB-protected amino acids in facilitating peptide cyclization is recognized, specific, detailed examples of novel linkers or a series of peptide macrocycles synthesized using this compound are not extensively documented in the current body of scientific literature. However, the foundational role of this building block in producing high-quality linear precursors for such applications is well-supported by its known chemical properties. peptide.comresearchgate.net

Conformational Analysis and Computational Modeling of Fmoc Val Gly Dmb Oh and Its Derivatives

Experimental Probes for Solution-State Conformation: NMR Coupling Constants, NOE-Based Distance Restraints, and Relaxation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state conformation of peptides. Techniques such as measuring scalar coupling constants (e.g., ) and Nuclear Overhauser Effects (NOEs) provide crucial information about dihedral angles and through-space proximities between atoms, respectively mdpi.comnorthwestern.edupnas.orgresearchgate.net.

NMR Coupling Constants: Specifically, the coupling constant, which relates to the dihedral angle of the peptide backbone, can be correlated with specific secondary structure elements like -helices and -sheets mdpi.comnorthwestern.edupnas.org. For Fmoc-Val-Gly(DMB)-OH, these measurements would help define the angles of both the Valine and the N-substituted Glycine (B1666218) residues. The presence of the DMB group on the glycine nitrogen might influence the typical values observed for standard dipeptides, potentially restricting rotation around the peptide bond.

NOE-Based Distance Restraints: NOEs provide distance information between protons that are spatially close, even if they are far apart in the sequence. These distance restraints are critical for building and refining peptide structures, helping to define the relative orientation of side chains and backbone segments mdpi.comnih.gov.

Table 1: Illustrative NMR Parameters for Dipeptide Conformation

| Parameter | Typical Range (Hz) | This compound (Expected) | Notes |

| (Val) | 5.5 - 9.0 | 6.0 - 7.5 | Sensitive to angle; expected to reflect Val's conformation. |

| (Gly(DMB)) | 5.0 - 8.5 | 5.5 - 7.0 | Glycine's is less constrained; DMB may influence this. |

| NOE (e.g., Hα(Val)-Hβ(Val)) | Varies | Present | Indicates proximity, aids in defining side-chain conformation. |

| NOE (e.g., Hα(Val)-HN(Gly)) | Varies | Present | Indicates through-space proximity between residues. |

| NOE (e.g., Hα(Gly)-HN(Val)) | Varies | Present | Indicates through-space proximity between residues. |

| N Relaxation () | Varies | Probes ps-ns dynamics | Sensitive to local flexibility and solvent interactions. |

Advanced Computational Chemistry Approaches

Computational methods are indispensable for exploring the vast conformational space of peptides and predicting their stable structures and dynamic properties.

Ab initio and DFT calculations provide high-accuracy descriptions of molecular energies, geometries, and electronic properties. These methods can map out the potential energy surface (PES) of a dipeptide, identifying local and global minima corresponding to stable conformations figshare.commdpi.comrsc.orgnih.govajol.inforesearchgate.net. By calculating energy differences between conformers, their relative populations at a given temperature can be estimated. DFT calculations can also reveal electronic properties such as charge distribution, dipole moments, and frontier orbital energies, which are crucial for understanding intermolecular interactions and reactivity. The inclusion of solvent models (implicit or explicit) is vital for accurately representing solution-state behavior mdpi.comrsc.orgnih.govmdpi.comnih.gov.